molecular formula C4H7LiO B1249356 1-Ethoxyvinyllithium CAS No. 40207-59-8

1-Ethoxyvinyllithium

Cat. No.: B1249356
CAS No.: 40207-59-8
M. Wt: 78.1 g/mol
InChI Key: GGXLEQIIYFJQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxyvinyllithium (CH₂=CH-O-C₂H₅-Li) is a highly reactive organolithium reagent widely employed in synthetic organic chemistry for nucleophilic additions and carbon-carbon bond formations. Its structure features a lithium atom bonded to a vinylic carbon adjacent to an ethoxy group, which stabilizes the anion through resonance and inductive effects. This reagent is typically synthesized by treating ethyl vinyl ether with a strong lithium base, such as tert-butyllithium (t-BuLi), at low temperatures (-78°C) in tetrahydrofuran (THF) .

Properties

CAS No.

40207-59-8

Molecular Formula

C4H7LiO

Molecular Weight

78.1 g/mol

IUPAC Name

lithium;ethenoxyethane

InChI

InChI=1S/C4H7O.Li/c1-3-5-4-2;/h1,4H2,2H3;/q-1;+1

InChI Key

GGXLEQIIYFJQFO-UHFFFAOYSA-N

SMILES

[Li+].CCO[C-]=C

Canonical SMILES

[Li+].CCO[C-]=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Organolithium Reagents

Organolithium reagents vary in stability, reactivity, and selectivity due to differences in substituents. Below is a detailed comparison of 1-ethoxyvinyllithium with analogous compounds, supported by evidence from synthetic applications.

Reactivity and Selectivity
Compound Reactivity Profile Selectivity Advantages Limitations References
1-Ethoxyvinyllithium Nucleophilic addition to aldehydes/ketones; forms stabilized enol ethers. Ethoxy group enhances regioselectivity and reduces side reactions with esters/amides. Sensitive to steric hindrance; incompatible with unprotected quinones .
Vinyllithium Higher electrophilicity; reacts with a broader range of electrophiles. Useful for direct vinylation without oxygenated substituents. Less stabilized; prone to polymerization or side reactions . [General Knowledge]
n-Butyllithium Primarily a strong base for deprotonation; limited use in nucleophilic additions. Ideal for generating enolates or initiating anionic polymerizations. Highly air/moisture-sensitive; unsuitable for delicate functional groups. [General Knowledge]

Key Findings :

  • The ethoxy group in 1-ethoxyvinyllithium moderates its reactivity compared to vinyllithium, enabling controlled additions to aldehydes without attacking adjacent esters or amides .
  • Unlike n-BuLi, which is primarily a base, 1-ethoxyvinyllithium acts as a carbon nucleophile, making it indispensable for constructing stereodefined intermediates in natural product synthesis .
Stability and Handling
Compound Stability Profile Handling Requirements References
1-Ethoxyvinyllithium Air- and moisture-sensitive; decomposes above 0°C. Must be prepared in situ at -78°C in dry THF.
Vinyllithium Extremely unstable; requires cryogenic storage. Rarely isolated; used immediately after generation. [General Knowledge]
Lithium Diisopropylamide (LDA) More stable; tolerates higher temperatures. Suitable for prolonged reactions at -20°C to 25°C. [General Knowledge]

Key Findings :

  • 1-Ethoxyvinyllithium’s stability is intermediate between highly reactive vinyllithium and robust LDA. Its in situ preparation ensures optimal reactivity while minimizing decomposition .

Key Findings :

  • 1-Ethoxyvinyllithium outperforms Grignard reagents in stereoselective additions due to its rigid, chelated transition state .
  • Unlike organocuprates, it functions effectively in aprotic solvents like THF, broadening its applicability in multistep syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethoxyvinyllithium
Reactant of Route 2
Reactant of Route 2
1-Ethoxyvinyllithium

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